molecular formula C13H10N2O B1662382 Pyocyanin CAS No. 85-66-5

Pyocyanin

Cat. No. B1662382
CAS RN: 85-66-5
M. Wt: 210.23 g/mol
InChI Key: YNCMLFHHXWETLD-UHFFFAOYSA-N
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Description

Pyocyanin is a secondary metabolite secreted by the Gram-negative bacterium Pseudomonas aeruginosa . It is a blue secondary metabolite that turns red below pH 4.9, with the ability to oxidize and reduce other molecules . It can kill microbes competing against P. aeruginosa as well as mammalian cells of the lungs which P. aeruginosa has infected during cystic fibrosis .


Synthesis Analysis

Pyocyanin biosynthesis begins with the synthesis of the phenazine-1-carboxylic acid (PCA) core . The enzyme PhzE catalyzes the loss of the hydroxyl group from C4 of Chorismic Acid as well as the transfer of an amine group from glutamine to form glutamic acid and 2-amino-2-desoxyisochorismic acid (ADIC) .


Molecular Structure Analysis

Pyocyanin was characterized using TLC, UV-Vis, 1 H NMR, and FTIR spectroscopy to confirm its structure and purity .


Chemical Reactions Analysis

Pyocyanin is an electron receptor, which stimulates redox cycling in bacteria, liver cells, and human epithelial cell lines . Pyocyanin enhances the oxidative metabolism, which in turn increases the formation of intracellular reactive oxygen species (ROS) via reduction of NADPH .


Physical And Chemical Properties Analysis

Pyocyanin is a water-soluble, blue-green, redox-active pigment produced exclusively by 95% of the strains of Pseudomonas aeruginosa . It exhibits an exuberant blue color and is easy to obtain .

Scientific Research Applications

  • Gene Expression and Cellular Fitness

    • Application : Pyocyanin plays a significant role in gene expression and maintaining the fitness of bacterial cells .
    • Method : Pyocyanin is an electrochemically active metabolite secreted by Pseudomonas aeruginosa .
    • Results : It helps in maintaining the fitness of bacterial cells and biofilm formation .
  • Electron Shuttle for Bacterial Respiration

    • Application : Pyocyanin is recognized as an electron shuttle for bacterial respiration .
    • Method : As an electrochemically active metabolite, it participates in the electron transport chain .
    • Results : This aids in the respiration process of bacteria .
  • Antibacterial and Antifungal Agent

    • Application : Pyocyanin has antibacterial and antifungal properties .
    • Method : It inhibits the proliferation of bacterial, fungal, and mammalian cells by inducing oxidative stress .
    • Results : Due to this, it acts as a potent antibacterial, antifungal, and anticancer agent .
  • Biocontrol Agent in Agriculture

    • Application : Pyocyanin can be used as a biocontrol agent in agriculture .
    • Method : It can be used to control pests and diseases in crops .
    • Results : This can lead to healthier crops and increased yield .
  • Natural Chromogenic Dye in Textile Industry

    • Application : Pyocyanin can be used as a natural chromogenic dye in the textile industry .
    • Method : It can be used to dye fabrics due to its water-soluble, blue-green color .
    • Results : This can lead to the production of naturally dyed textiles .
  • Neuroprotectant

    • Application : Pyocyanin’s potential role as a neuroprotectant needs further exploration .
    • Method : It is hypothesized that Pyocyanin could protect neurons from damage .
    • Results : This could potentially lead to new treatments for neurodegenerative diseases .
  • Quorum Sensing Signalling Molecule

    • Application : Pyocyanin is considered both as a virulence factor and a quorum sensing signalling molecule for P. aeruginosa .
    • Method : It plays a significant role in the communication system that coordinates bacterial activities .
    • Results : This coordination can influence the behavior of the bacteria, such as biofilm formation and virulence .
  • Antagonistic Property and Bio-control Activity

    • Application : Pyocyanin has antagonistic properties and can be used for bio-control activity .
    • Method : It can inhibit the growth of certain harmful microorganisms .
    • Results : This makes it useful in controlling the growth of these organisms in various environments .
  • Natural Chromogenic Dye in the Textile Industry

    • Application : Pyocyanin can be used as a natural chromogenic dye in the textile industry .
    • Method : Due to its blue-green color, it can be used to dye fabrics .
    • Results : This can lead to the production of naturally dyed textiles .
  • Biocontrol Agent in Agriculture

    • Application : Pyocyanin can be used as a biocontrol agent in agriculture .
    • Method : It can be used to control pests and diseases in crops .
    • Results : This can lead to healthier crops and increased yield .
  • Virulence Factor

    • Application : Pyocyanin is considered a virulence factor for P. aeruginosa .
    • Method : It contributes to the pathogenicity of the bacteria .
    • Results : This can lead to increased severity of infections caused by P. aeruginosa .
  • Electron Shuttle for Bacterial Respiration

    • Application : Pyocyanin is recognized as an electron shuttle for bacterial respiration .
    • Method : As an electrochemically active metabolite, it participates in the electron transport chain .
    • Results : This aids in the respiration process of bacteria .

Safety And Hazards

Pyocyanin exacerbates the damaging effects of nosocomial infections caused by P. aeruginosa in immunocompromised individuals . Further, cystic fibrosis (CF) patients are highly susceptible to persistent P. aeruginosa infections in the respiratory system .

Future Directions

Pyocyanin exhibits substantial anti-bacterial, and anti-fungal activity; thus, enhancing its medical applicability . It could be used to inhibit and/or eradicate biofilm from the surfaces of medical devices which is a chief source of nosocomial infections . Its antioxidant along with cytotoxic activity against cancer cell lines, make it a promising contender for use as a substitute for synthetic agents in cancer treatment .

properties

IUPAC Name

5-methylphenazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCMLFHHXWETLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C3C1=CC=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041108
Record name Pyocyanine
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URL https://comptox.epa.gov/dashboard/DTXSID9041108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyocyanin

CAS RN

85-66-5
Record name Pyocyanin
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Record name Pyocyanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyocyanin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400612
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Record name Pyocyanine
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Record name 85-66-5
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Record name PYOCYANINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30,200
Citations
SS Baron, JJ Rowe - Antimicrobial agents and chemotherapy, 1981 - Am Soc Microbiol
… of pyocyanin is the result of its unique redox potential. They propose that, during respiration, pyocyanin … The resistance of various bacteria to pyocyanin would therefore be dependent …
Number of citations: 291 journals.asm.org
S Jayaseelan, D Ramaswamy, S Dharmaraj - World Journal of …, 2014 - Springer
… Pyocyanin is an electrochemically active metabolite, involved in … This review summarises recent advances of pyocyanin production … and new insights into pyocyanin from P. aeruginosa. …
Number of citations: 244 link.springer.com
GW Lau, DJ Hassett, H Ran, F Kong - Trends in molecular medicine, 2004 - cell.com
Pyocyanin (PCN) is a blue redox-active secondary metabolite that is produced by Pseudomonas aeruginosa. PCN is readily recovered in large quantities in sputum from patients with …
Number of citations: 871 www.cell.com
S Hall, C McDermott, S Anoopkumar-Dukie… - Toxins, 2016 - mdpi.com
Pyocyanin has recently emerged as an important virulence factor produced by Pseudomonas aeruginosa. The redox-active tricyclic zwitterion has been shown to have a number of …
Number of citations: 331 www.mdpi.com
DJ Hassett, L Charniga, K Bean, DE Ohman… - Infection and …, 1992 - ncbi.nlm.nih.gov
… an NADPH: pyocyanin oxidoreductase which increased the rate of reduction of pyocyanin by NADPH. Conversely, cell extracts from P. aeruginosa contained no NADPH: pyocyanin …
Number of citations: 315 www.ncbi.nlm.nih.gov
SS Baron, G Terranova, JJ Rowe - Current microbiology, 1989 - Springer
… The mechanism by which pyocyanin inhibits bacterial growth … to pyocyanin to test the possibility that reduced pyocyanin … by an organism and resistance to pyocyanin. In addition, it was …
Number of citations: 98 link.springer.com
MZ El-Fouly, AM Sharaf, AAM Shahin… - Journal of Radiation …, 2015 - Elsevier
… and individually screened for pyocyanin production. P. … were the highest pyocyanin producers; pyocyanin production reached … Pyocyanin was extracted by standard methods, purified by …
Number of citations: 243 www.sciencedirect.com
T Das, M Manefield - 2012 - journals.plos.org
… Pyocyanin production … pyocyanin generates H 2 O 2 in Pseudomonads and H 2 O 2 is involved in eDNA production in Streptococci, in this study we tested the hypothesis that pyocyanin …
Number of citations: 268 journals.plos.org
L Allen, DH Dockrell, T Pattery, DG Lee… - The Journal of …, 2005 - journals.aai.org
… In keeping with these differences, pyocyanin production was … or two further strains that lack pyocyanin production, but produce … We conclude that pyocyanin production by P. aeruginosa …
Number of citations: 324 journals.aai.org
EO King, MK Ward, DE Raney - The Journal of laboratory and …, 1954 - translationalres.com
… aeruyinosa negative on heart infusion agar in the first instance and 43 per cent of the pyocyanin producers negative on a similar medium in this study). We have received for …
Number of citations: 424 www.translationalres.com

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